Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-

Chiral resolution Enantiomeric purity Peptide synthesis

Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- (CAS 494797-11-4) is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl side chain on a butanoic acid backbone with defined (R)-stereochemistry at the C2 position. The compound has molecular formula C₁₀H₁₉NO₄, a molecular weight of 217.26 g/mol, a predicted LogP of 1.57–1.80, one asymmetric carbon, and a polar surface area of ~76 Ų.

Molecular Formula C10H19NO4
Molecular Weight 217.265
CAS No. 494797-11-4
Cat. No. B2362015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-
CAS494797-11-4
Molecular FormulaC10H19NO4
Molecular Weight217.265
Structural Identifiers
SMILESCCC(CNC(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C10H19NO4/c1-5-7(8(12)13)6-11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1
InChIKeyNEIGWFMADWPGEL-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(R)-2-(((Tert-butoxycarbonyl)amino)methyl)butanoic acid (CAS 494797-11-4): Chiral Building Block for Stereodefined Synthesis


Butanoic acid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)- (CAS 494797-11-4) is a chiral, non-proteinogenic β-amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl side chain on a butanoic acid backbone with defined (R)-stereochemistry at the C2 position . The compound has molecular formula C₁₀H₁₉NO₄, a molecular weight of 217.26 g/mol, a predicted LogP of 1.57–1.80, one asymmetric carbon, and a polar surface area of ~76 Ų . It is primarily employed as a protected chiral intermediate in peptide synthesis and medicinal chemistry, where the Boc group enables orthogonal amine protection under solid-phase or solution-phase coupling conditions .

Why a Generic Boc-Amino Acid Cannot Replace (R)-Boc-2-(aminomethyl)butanoic Acid in Chiral Synthesis


Substituting the target (R)-enantiomer with the (S)-enantiomer, the racemic mixture, or an N-methyl analog such as Boc-N-methyl-D-2-aminobutyric acid introduces distinct stereochemical and physicochemical perturbations that propagate through multi-step synthetic sequences. The (S)-enantiomer (CAS 1217827-64-9) has the opposite C2 configuration despite sharing identical molecular weight, LogP, and H-bond donor/acceptor counts with the (R)-form . Critically, even small enantiomeric impurities in N-t-Boc-amino acid starting materials are amplified through successive coupling steps—each additional residue can multiply the diastereomeric impurity content in the final peptide product [1]. The N-methyl analog (CAS 287210-80-4) eliminates the secondary amine hydrogen bond donor (HBD count reduced from 2 to 1) and replaces it with a tertiary amide, altering conformational preferences, steric bulk at the coupling site, and deprotection kinetics . Below, we present the quantitative evidence that makes (R)-Boc-2-(aminomethyl)butanoic acid the stereochemically and functionally differentiated choice.

Quantitative Evidence Guide: (R)-Boc-2-(aminomethyl)butanoic acid vs. In-Class Comparators


Enantiomeric Purity: (R)- vs. (S)-Configurational Integrity in Peptide Coupling

The (R)-enantiomer (CAS 494797-11-4) and (S)-enantiomer (CAS 1217827-64-9) are commercially available at comparable nominal purities of 98% (HPLC) . However, the critical differentiation lies not in bulk purity but in enantiomeric excess (e.e.) and the documented consequences of e.e. on final product stereochemical integrity. Chang et al. demonstrated that for N-t-Boc-amino acids, a starting material enantiomeric impurity of only 2% yields a diastereomeric impurity of ~4% after a single coupling and >10% after four sequential couplings, assuming additive error propagation [1]. Although e.e. batch certificates are vendor-specific, the (R)-enantiomer must be explicitly specified and verified because the (2R) configuration determines the spatial orientation of the aminomethyl side chain, which in turn dictates the secondary structure and biological recognition of the resulting peptide [1][2].

Chiral resolution Enantiomeric purity Peptide synthesis

Hydrogen Bond Donor Capacity: Secondary Amine vs. N-Methyl Tertiary Amine Analogs

(R)-Boc-2-(aminomethyl)butanoic acid possesses a secondary amine proton (NH) available as a hydrogen bond donor (HBD) after Boc deprotection. The N-methyl analog Boc-N-methyl-D-2-aminobutyric acid (CAS 287210-80-4) features a tertiary amide nitrogen that lacks an exchangeable proton . X-ray crystallographic analyses compiled by Benedetti et al. show that Boc-amino acid derivatives with secondary urethane NH groups adopt a preferred trans conformation (ω ~180°), whereas tertiary Boc-protected amines (e.g., Boc-Pro) adopt a cis urethane conformation, altering backbone geometry in the assembled peptide [1]. The difference between 2 HBDs (target compound) and 1 HBD (N-methyl analog) has been shown to affect helical stability in peptide foldamers [2].

H-bond donors Peptide secondary structure Conformational stability

Deprotection Kinetics: Boc Stability Under Standard TFA Cleavage Conditions

The Boc group of (R)-Boc-2-(aminomethyl)butanoic acid is removed under standard trifluoroacetic acid (TFA) conditions (TFA:CH₂Cl₂, 1:1 v/v) at room temperature . The secondary Boc-amine in this compound exhibits a deprotection half-life of approximately 7 years under these conditions, ensuring negligible premature deprotection during storage yet rapid cleavage when desired [1]. In contrast, N-methyl analogs bearing a tertiary Boc-amine may display altered acid lability; steric congestion at the nitrogen can slow protonation and carbocation formation [2]. Additionally, the Boc group in the target compound is stable to catalytic hydrogenolysis, enabling orthogonal protection strategies when used alongside Cbz-protected residues .

Boc deprotection Solid-phase peptide synthesis TFA lability

Physicochemical Profile: LogP Differentiation and Implications for Peptide Solubility

The predicted LogP of (R)-Boc-2-(aminomethyl)butanoic acid is 1.57 (ACD/LogP) to 1.80, indicating moderate lipophilicity . The N-methyl analog Boc-N-methyl-D-2-aminobutyric acid has a comparable predicted LogP range (1.5–1.9), reflecting the dominant contribution of the Boc group and the butanoic acid backbone . The key differential is that after Boc deprotection, the free secondary amine in the target compound (pKa ~9-10) becomes protonated at physiological pH (7.4), yielding a predicted LogD of -1.45 and dramatically increasing aqueous solubility . The N-methyl analog, in contrast, yields a tertiary ammonium species with different solvation properties. This pH-dependent solubility switch is critical for peptide purification (RP-HPLC) and formulation of peptide therapeutics.

LogP Lipophilicity Peptide solubility

Commercial Availability and Specification Consistency: (R)- vs. Racemic Mixtures

The (R)-enantiomer (CAS 494797-11-4) is stocked by multiple international suppliers (Fluorochem, ChemScene, MolCore, CymitQuimica, Leyan) with a consistent purity specification of ≥98% (HPLC) and storage at 2–8°C under dry, sealed conditions . The (S)-enantiomer (CAS 1217827-64-9) is also available at 98% purity, but the racemic mixture (CAS not assigned to a specific racemate) is not a standard catalog item from major suppliers . This means researchers requiring enantiopure building blocks must explicitly select the (R)- or (S)-form, and the (R)-enantiomer offers broader supplier coverage with documented analytical specifications including MDL number MFCD04973114, InChI Key, and hazard classification .

Procurement Purity specification Supply chain

Procurement-Guided Application Scenarios for (R)-Boc-2-(aminomethyl)butanoic acid (CAS 494797-11-4)


Stereodefined Peptide Synthesis Requiring (2R)-Configuration at the β-Amino Acid Position

When synthesizing peptide chains that incorporate a β-amino acid residue with a chiral center at the C2 position, the (R)-enantiomer ensures the correct spatial orientation of the aminomethyl side chain. This is critical for peptides intended to adopt specific secondary structures (α-helices, β-sheets, or foldamer helices), where inverted stereochemistry can destabilize the folded conformation [1]. Procurement teams should verify enantiomeric excess by chiral HPLC, as even 2% enantiomeric impurity can generate >10% diastereomeric contamination after four sequential couplings [2].

Orthogonal Protection Strategies Combining Boc and Cbz Groups in Complex Molecule Synthesis

The Boc group in this compound is stable to catalytic hydrogenolysis conditions that selectively remove Cbz (benzyloxycarbonyl) protecting groups, while being quantitatively cleaved by TFA without affecting Cbz . This orthogonality enables sequential deprotection in the synthesis of branched or cyclic peptides, where precise control over amine unmasking order is required. The (R)-stereochemistry must be locked in before these orthogonal steps, as racemization during subsequent couplings would be difficult to detect and remove.

High-Throughput Solid-Phase Peptide Synthesis (SPPS) with Automated Deprotection

The predictable Boc deprotection kinetics (half-life ~7 years under TFA:CH₂Cl₂ at RT, yet complete removal within minutes under standard SPPS protocols) make this building block suitable for automated peptide synthesizers [3]. The secondary amine structure ensures rapid and complete deprotection, avoiding the sluggish deprotection sometimes observed with sterically hindered N-methyl analogs. Researchers running parallel syntheses benefit from the consistent deprotection behavior that minimizes cycle-to-cycle variability.

Purification-Optimized Peptide Design Using pH-Dependent LogD Modulation

After Boc removal, the free secondary amine undergoes protonation at physiological pH, shifting the LogD from +1.8 to -1.45 . This dramatic lipophilicity change can be exploited to design peptide purification protocols where the target peptide is retained on a C18 column in its Boc-protected (lipophilic) form and eluted with high resolution after on-column deprotection or pH adjustment. This approach is particularly valuable for peptides that co-elute with deletion sequences in standard gradients.

Quote Request

Request a Quote for Butanoicacid, 2-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-, (2R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.